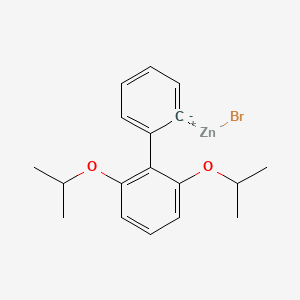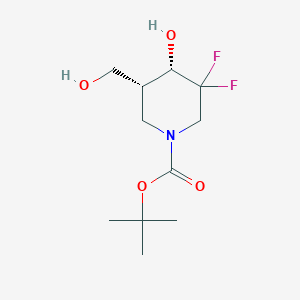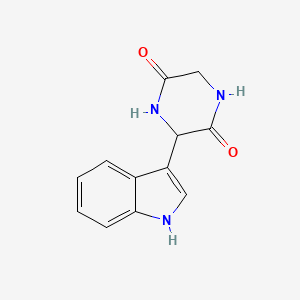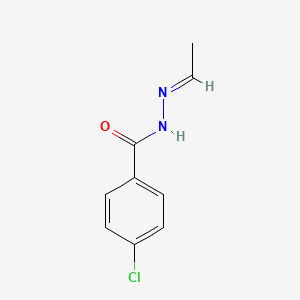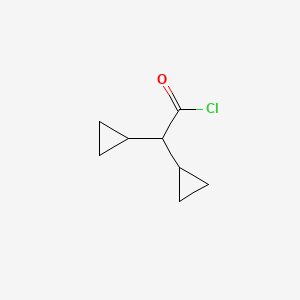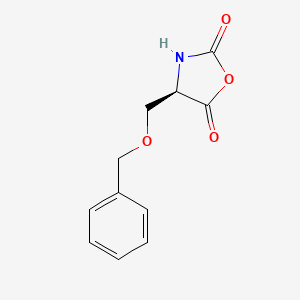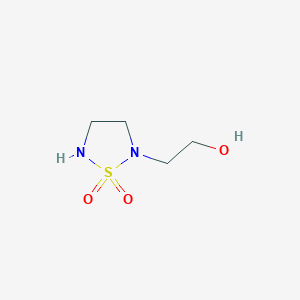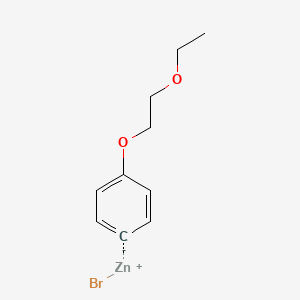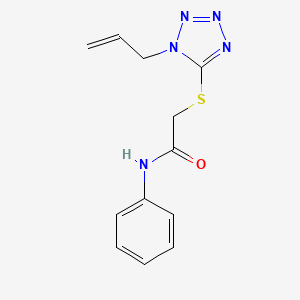
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 1-allyl-1H-tetrazole-5-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids or phosphates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(3-methylphenyl)acetamide
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the allyl group on the tetrazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H13N5OS |
|---|---|
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
N-phenyl-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-2-8-17-12(14-15-16-17)19-9-11(18)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,18) |
Clé InChI |
STFOJVWIWKDQQK-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
